molecular formula C31H31FN2O8 B13946319 5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine CAS No. 869355-45-3

5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine

Cat. No.: B13946319
CAS No.: 869355-45-3
M. Wt: 578.6 g/mol
InChI Key: UTCWLCXHMXZTBC-GCMXZSHTSA-N
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Description

5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a fluorine atom at the 5-position of the uracil base, and a methyl group at the 2’-hydroxyl position of the ribose sugar. These modifications enhance the stability and functionality of the nucleoside in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE typically involves multiple steps:

Industrial Production Methods

Industrial production of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as column chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 5-fluoro position of the uracil base.

    Reduction: Reduction reactions can occur at the 2’-O-methyl group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE involves its incorporation into oligonucleotides during synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, allowing the nucleoside to participate in the formation of phosphodiester bonds . The fluorine atom at the 5-position of the uracil base enhances the stability of the nucleoside, making it resistant to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is unique due to the combination of the DMT protecting group, the fluorine atom at the 5-position, and the 2’-O-methyl group. This combination enhances the stability and functionality of the nucleoside, making it particularly useful in oligonucleotide synthesis and various biochemical applications .

Properties

CAS No.

869355-45-3

Molecular Formula

C31H31FN2O8

Molecular Weight

578.6 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C31H31FN2O8/c1-38-23-16-10-15-21(26(23)39-2)31(19-11-6-4-7-12-19,20-13-8-5-9-14-20)41-18-24-25(35)27(40-3)29(42-24)34-17-22(32)28(36)33-30(34)37/h4-17,24-25,27,29,35H,18H2,1-3H3,(H,33,36,37)/t24-,25-,27-,29-/m1/s1

InChI Key

UTCWLCXHMXZTBC-GCMXZSHTSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O

Origin of Product

United States

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